![molecular formula C22H14FN5O2 B3318837 2-Fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid CAS No. 1029714-88-2](/img/structure/B3318837.png)
2-Fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid
概要
説明
“2-Fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid” is a chemical compound . It is related to tablets comprising of 2-fluoro-N-methyl-4- [7- (quinolin-6-ylmethyl)imidazo [1,-2-b] [1,2,4]triazin-2-yl]benzamide, which are used in the treatment of certain cancers .
Synthesis Analysis
The synthesis of this compound involves processes and intermediates for preparing 2-fluoro-N-methyl-4- [7- (quinolin-6-ylmethyl)imidazo [1,2-b] [1,2,4]triazin-2-yl]benzamide, and salts thereof .Molecular Structure Analysis
The molecular structure of this compound can be found in various chemical databases .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are detailed in the patent literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various chemical databases .科学的研究の応用
Absorption, Distribution, Metabolism, and Excretion (ADME)
Capmatinib, from which Capmatinib metabolite M13 is derived, has been studied for its absorption, distribution, metabolism, and excretion . The parent compound accounted for most of the radioactivity in plasma (42.9% ± 2.9%). The extent of oral absorption was estimated to be 49.6%; the Cmax of capmatinib in plasma was reached at 2 hours . The apparent mean elimination half-life of capmatinib in plasma was 7.84 hours .
Role in Non-Small Cell Lung Cancer (NSCLC)
Capmatinib, a highly selective and potent inhibitor of the MET receptor tyrosine kinase, has demonstrated clinically meaningful efficacy and a manageable safety profile in patients with advanced non–small-cell lung cancer harboring MET exon 14–skipping mutations .
In Vitro Studies
In vitro investigations were conducted to identify the role of aldehyde oxidase (AO), xanthine oxidase (XO), and CYP P450 enzymes in the metabolism of capmatinib . The study results provide data to characterize the main elimination pathways .
Clinical Trials
Clinical trials now involve combination therapy with capmatinib, including amivantamab, trametinib, and immunotherapy . Furthermore, new drug agents, particularly antibody–drug conjugates, are being developed to help treat patients with acquired resistance from capmatinib and other TKIs .
FDA Approval
Capmatinib is a Type Ib MET TKI first discovered in 2011 and was FDA approved in August 2022 for advanced NSCLC with MET exon 14 skipping mutation .
Companion Diagnostic Assay
The FDA approval of capmatinib came along with the Foundation One CDx assay as its companion diagnostic assay .
作用機序
Target of Action
The primary target of this compound is the c-Met receptor tyrosine kinase . This receptor, in healthy humans, activates signaling cascades involved in organ regeneration and tissue repair . Aberrant c-Met activation, via mutations, amplification, and/or overexpression, is known to occur in many types of cancer .
Mode of Action
The compound selectively binds to the c-Met receptor, including the mutant variant produced by exon 14 skipping . This binding inhibits cancer cell growth driven by the mutant MET variant . The compound has a 10,000-fold selectivity for c-Met over a large panel of human kinase .
Biochemical Pathways
The compound’s interaction with the c-Met receptor affects multiple downstream signaling pathways such as STAT3, PI3K/ATK, and RAS/MAPK . These pathways are involved in cell proliferation, motility, migration, and invasion. Dysregulation of these pathways through MET amplification, mutation, and/or overexpression can promote the development and progression of several cancers .
Pharmacokinetics
The compound is absorbed orally with an estimated absorption extent of 49.6% . The maximum concentration of the compound in plasma is reached at 2 hours . The apparent mean elimination half-life of the compound in plasma is 7.84 hours . The compound is extensively metabolized and largely distributed to the peripheral tissue . The major metabolite, M16, is formed by lactam formation .
Result of Action
The compound’s action results in the inhibition of cancer cell growth driven by the mutant MET variant . This is particularly significant in the treatment of non-small cell lung cancer (NSCLC), where MET dysregulation is recognized as a negative prognostic factor .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-fluoro-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN5O2/c23-18-10-15(4-5-17(18)21(29)30)20-12-26-22-25-11-16(28(22)27-20)9-13-3-6-19-14(8-13)2-1-7-24-19/h1-8,10-12H,9H2,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQPUNCZEKUXNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CC3=CN=C4N3N=C(C=N4)C5=CC(=C(C=C5)C(=O)O)F)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid | |
CAS RN |
1029714-88-2 | |
Record name | CMC-583 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029714882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CMC-583 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ22FPE9O7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。